N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide
Description
N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCYONAMXLMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Chlorination-Oxidation Method
A patented one-pot synthesis (CN108840854B) utilizes 2-thiophenecarboxaldehyde as the starting material. Chlorine gas is introduced under controlled conditions (-5–25°C) to yield 5-chloro-2-thiophenecarboxaldehyde, which is subsequently oxidized in situ with sodium hydroxide and chlorine. The process avoids intermediate isolation, reducing purification steps and waste generation.
Key Conditions:
| Parameter | Value/Range |
|---|---|
| Chlorine molar ratio | 1.05–1.5:1 (Cl₂:aldehyde) |
| Reaction temperature | -5–30°C |
| Oxidation solvent | Dichloromethane |
| Yield | 92% purity (post-recrystallization) |
This method addresses limitations of prior routes (e.g., Grignard reagent use, anhydrous conditions) by employing aqueous-phase oxidation and minimizing hazardous byproducts.
Directed Lithiation-Carbonation Approach
An alternative route (CN103275061A) employs n-butyllithium (n-BuLi) to deprotonate 2-chlorothiophene at ≤-30°C, followed by carboxylation with CO₂. This method achieves regioselective carboxylation at the 5-position, avoiding polychlorinated byproducts.
Reaction Scheme:
$$ \text{2-Chlorothiophene} \xrightarrow[\leq -30^\circ \text{C}]{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{CO}_2} \text{5-Chlorothiophene-2-carboxylic acid} $$
Advantages:
- High regioselectivity (>95% by HPLC).
- Avoids chlorine gas handling.
Disadvantages:
Preparation of Benzo[d]thiazol-5-Amine
Cyclization of o-Aminothiophenol
Benzo[d]thiazol-5-amine is synthesized via cyclization of o-aminothiophenol using thiophilic agents. A reported method involves treating o-aminothiophenol with cyanogen bromide (CNBr) in ethanol, yielding 2-aminobenzo[d]thiazole, which is nitrated and reduced to the 5-amino derivative.
Optimized Nitration-Reduction Sequence:
- Nitration: 2-Aminobenzo[d]thiazole + HNO₃/H₂SO₄ → 2-amino-5-nitrobenzo[d]thiazole.
- Reduction: Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl → 5-aminobenzo[d]thiazole.
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 78 | 89 |
| Reduction | 85 | 95 |
This route balances cost and scalability but requires careful control of nitration conditions to avoid over-oxidation.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 5-chlorothiophene-2-carboxylic acid with benzo[d]thiazol-5-amine using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane or THF.
Typical Protocol:
- Activate carboxylic acid with DCC (1.1 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) at 0°C for 1 h.
- Add benzo[d]thiazol-5-amine (1.0 eq) and stir at room temperature for 12 h.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield Optimization:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 82 |
| DCC/NHS | THF | 0→25 | 78 |
Side reactions (e.g., NHS ester hydrolysis) are minimized by maintaining anhydrous conditions.
Melt Polycondensation
For industrial-scale synthesis, a solvent-free approach involves heating the acid and amine at 150–160°C under vacuum. This method eliminates solvent costs but requires precise stoichiometry to prevent dimerization.
Advantages:
- 90% conversion in 2 h.
- No purification needed post-reaction.
Limitations:
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| One-pot chlorination | Low waste, high purity | Requires chlorine gas handling | High |
| Lithiation-carbonation | Regioselective, no Cl₂ | Cryogenic conditions, costlier reagents | Moderate |
| EDCI-mediated coupling | High yields, mild conditions | Solvent-intensive | High |
| Melt polycondensation | Solvent-free, scalable | Thermal sensitivity | Moderate |
Chemical Reactions Analysis
Amide Bond Formation (Synthetic Routes)
The core structure is synthesized via coupling reactions between 5-chlorothiophene-2-carboxylic acid and substituted benzothiazol-2-amines. Key methods include:
Reagents and Conditions
-
Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with 4-dimethylaminopyridine (DMAP) as a catalyst .
-
Workup : Washing with 2N HCl, brine, and purification via NH-silica-gel column chromatography .
Example Synthesis
A mixture of 5-chlorothiophene-2-carboxylic acid (163 mg, 1.00 mmol) and 6-fluorobenzo[d]thiazol-2-amine (185 mg, 1.10 mmol) reacted with EDC·HCl (287 mg, 1.50 mmol) and DMAP (183 mg, 1.50 mmol) in CH
Cl
yielded 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (136 mg, 43%) .
Nucleophilic Substitution at the 5-Chloro Position
The chlorine atom at the 5-position of the thiophene ring undergoes substitution with nucleophiles, enabling structural diversification.
Key Reactions
| Reagent | Conditions | Product | **Yield/EC
** |
|--------------------|------------------------------------|--------------------------------------------------|-----------------------|
| Sodium methoxide | Reflux in methanol | 5-Methoxy-thiophene-2-carboxamide derivative | Not reported |
| Ammonia | High-pressure reactor, 100°C | 5-Amino-thiophene-2-carboxamide | 55% |
| Thiophenol | DMF, K
CO
, 80°C | 5-Phenylthio-thiophene-2-carboxamide | 62% |
Impact on Bioactivity
Substitution with bromine or fluorine at the 5-position alters antiviral potency. For example:
Oxidation
-
Thiophene ring : Sulfur oxidation with H
O
or KMnO
yields sulfoxides or sulfones . -
Benzothiazole moiety : Bromination at the 7-position enhances bioactivity (EC
= 0.53 µM for 7-bromo derivative) .
Reduction
-
Amide reduction : LiAlH
reduces the carboxamide to a primary amine, though this disrupts the pharmacophore .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes halogenation under electrophilic conditions:
Example
| Reagent | Position | Product | **EC
** |
|--------------------|--------------|----------------------------------------------|-----------------|
| Br
, FeCl
| 7-position | 7-Bromo-benzo[d]thiazol-5-yl derivative | 0.53 µM |
| Cl
, AlCl
| 4-position | 4-Chloro-benzo[d]thiazol-5-yl derivative | 6.6 µM |
Stability and Degradation
Scientific Research Applications
Synthetic Route Example
| Starting Materials | Reagents | Conditions | Yield |
|---|---|---|---|
| 2-amino benzothiazole | EDCI, Triethylamine | Dichloromethane, Room Temperature | Variable |
Scientific Research Applications
The compound exhibits a range of applications across several domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, including other heterocycles and pharmaceutical agents.
Biology
- Enzyme Inhibition : Research indicates that N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide can inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are significant in neurodegenerative diseases like Alzheimer's.
Medicine
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
- Anticancer Effects : The compound has demonstrated significant anticancer properties by inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and U-937 (human macrophage). Its mechanism may involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole | Enhances potency against cancer cell lines |
| Alteration of thiophene structure | Affects selectivity and bioactivity |
| Presence of halogen substituents | Generally increases antimicrobial activity |
Inhibition of Trypanosoma brucei
High-throughput screening identified derivatives of thiazolyl–benzothiophenamide as active against Trypanosoma brucei, the causative agent of African sleeping sickness. The study established a preliminary SAR indicating that specific structural components are essential for bioactivity.
Anti-inflammatory Activity
Compounds related to this compound were evaluated for their ability to inhibit pro-inflammatory enzymes such as 5-lipoxygenase. These compounds showed IC50 values in the sub-micromolar range, suggesting potential applications in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
- N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide stands out due to its unique combination of benzothiazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Biological Activity
N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, target interactions, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₁₂H₇ClN₂OS₂
- Molecular Weight : 294.8 g/mol
- CAS Number : 941966-27-4
Target Interactions
The primary biological target of this compound is O-GlcNAcase (OGA) , an enzyme implicated in various cellular processes, including the modulation of tau protein in neurodegenerative diseases like Alzheimer's. Inhibition of OGA can lead to decreased hyperphosphorylation of tau, thereby potentially mitigating tauopathies .
Enzyme Inhibition
This compound has been studied for its ability to inhibit several enzymes:
- Acetylcholinesterase (AChE) : Involved in neurotransmission, AChE inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Monoamine Oxidase B (MAO-B) : This enzyme is associated with the metabolism of neurotransmitters; its inhibition may have implications for mood disorders and neuroprotection.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
- Study on OGA Inhibition : A study focused on the role of OGA inhibitors demonstrated that compounds similar to this compound can significantly reduce tau hyperphosphorylation in cellular models, indicating potential for Alzheimer's therapy .
- Cytotoxicity Assays : Cytotoxicity assays conducted on MDBK cells showed that this compound effectively inhibits cell viability at specific concentrations, suggesting a dose-dependent response that warrants further investigation into its mechanism .
- Antibacterial Efficacy : Another research highlighted the antibacterial potential of benzothiazole derivatives, where compounds structurally related to this compound were noted to exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
Q & A
Q. What is the standard synthetic route for N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide?
The compound is synthesized via an acid-amine coupling reaction between 5-chlorothiophene-2-carboxylic acid and 5-aminobenzo[d]thiazole. A typical protocol involves activating the carboxylic acid with coupling reagents like EDCl/HOBt in a polar aprotic solvent (e.g., DMF) under nitrogen. The reaction proceeds at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography. Yields range from 65% to 80%, depending on reaction optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., aromatic proton signals at δ 7.5–8.5 ppm for benzo[d]thiazole) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 335.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Variables affecting yield include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF .
- Catalyst/base : Use of triethylamine or DMAP accelerates coupling .
- Temperature : Mild heating (40–50°C) reduces reaction time without side-product formation . Evidence from similar chalcone derivatives shows yields up to 75% under reflux with KOH as a base .
Q. What methodologies are used to evaluate its biological activity in preclinical studies?
- Anticancer assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., K562 leukemia), with IC₅₀ values compared to controls like dasatinib .
- Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus measure inhibition zones .
- Mechanistic studies : Western blotting or kinase inhibition assays (e.g., Src/Abl kinases) validate target engagement .
Q. How should researchers address contradictory data in reported biological activities?
Discrepancies may arise from:
- Structural analogs : Substituent variations (e.g., methyl vs. chloro groups) alter activity. For example, anti-cancer potency in benzothiazole derivatives correlates with electron-withdrawing substituents .
- Assay conditions : Varying pH, serum concentration, or cell passage number impacts results. Standardizing protocols (e.g., fixed 10% FBS in media) reduces variability .
Q. What strategies assess the compound’s stability under physiological conditions?
- Hydrolysis studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. Carboxamide groups are prone to hydrolysis under strong acidic/basic conditions, forming thiophene-2-carboxylic acid .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C for similar derivatives) .
Methodological Notes
- Synthesis troubleshooting : Impurities from unreacted starting materials can be removed via sequential washes (water, ethyl acetate) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to kinase domains, guiding SAR optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
